5-Cyclopropoxy-N-methyl-6-(methylthio)nicotinamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-N-methyl-6-(methylthio)nicotinamide typically involves the reaction of nicotinic acid derivatives with appropriate reagents to introduce the cyclopropoxy and methylthio groups. One common method involves the use of cyclopropyl alcohol and methylthiol in the presence of a suitable catalyst under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-N-methyl-6-(methylthio)nicotinamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The cyclopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Cyclopropoxy-N-methyl-6-(methylthio)nicotinamide has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-N-methyl-6-(methylthio)nicotinamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Cyclopropoxy-6-(methylthio)nicotinamide: Similar structure but lacks the N-methyl group.
5-Cyclopropoxy-N,n-dimethyl-6-(methylthio)nicotinamide: Contains an additional methyl group on the nitrogen atom.
Uniqueness
5-Cyclopropoxy-N-methyl-6-(methylthio)nicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H14N2O2S |
---|---|
Molecular Weight |
238.31 g/mol |
IUPAC Name |
5-cyclopropyloxy-N-methyl-6-methylsulfanylpyridine-3-carboxamide |
InChI |
InChI=1S/C11H14N2O2S/c1-12-10(14)7-5-9(15-8-3-4-8)11(16-2)13-6-7/h5-6,8H,3-4H2,1-2H3,(H,12,14) |
InChI Key |
CYFRFWOKTVFNQS-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC(=C(N=C1)SC)OC2CC2 |
Origin of Product |
United States |
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